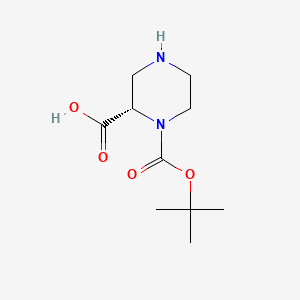

(S)-1-Boc-piperazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-Boc-piperazine-2-carboxylic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used to protect amine groups during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-piperazine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available (S)-piperazine-2-carboxylic acid.

Protection of the Amine Group: The amine group of the piperazine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-Boc-piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.

Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using trifluoroacetic acid (TFA) in dichloromethane.

Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.

Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt) are used.

Major Products:

Hydrolysis: Produces (S)-piperazine-2-carboxylic acid.

Substitution Reactions: Yields substituted piperazine derivatives.

Coupling Reactions: Forms amide-linked products, often used in peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Pharmaceutical Development

- Role as an Intermediate : The compound is extensively used in the synthesis of pharmaceuticals targeting the central nervous system, including drugs for anxiety and depression .

- Peptide Synthesis : It enhances the stability and bioavailability of peptide-based therapeutics, making it valuable in drug formulation .

-

Biological Research

- Neuroscience Applications : Derivatives of (S)-1-Boc-piperazine-2-carboxylic acid are studied for their effects on neurotransmitter systems, contributing to research on neurological disorders .

- Enzyme Inhibition Studies : The compound has been investigated for its potential as an inhibitor of various enzymes, particularly those involved in cancer pathways .

- Material Science

- Drug Delivery Systems

Comparison of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Pharmaceutical Development | Intermediate in CNS-targeting drugs | Antidepressants, anxiolytics |

| Peptide Synthesis | Used to enhance stability and bioavailability | Peptide-based therapeutics |

| Neuroscience Research | Studied for effects on neurotransmitter systems | Potential treatments for neurological disorders |

| Material Science | Development of functional polymers | Polymers with tailored properties |

| Drug Delivery | Improves solubility and release profiles | Enhances therapeutic efficacy |

Case Studies

-

Kinetic Resolution Studies

- A study demonstrated that this compound can undergo kinetic resolution using lipase A from Candida antarctica, achieving high enantiomeric purity with an enantioselectivity factor greater than 200. This highlights its utility in producing enantiomerically enriched products for biological evaluation.

- Cytotoxicity Assessments

- Synthetic Applications

Wirkmechanismus

The mechanism of action of (S)-1-Boc-piperazine-2-carboxylic acid is primarily related to its role as a synthetic intermediate. It does not have a direct biological activity but is used to modify other molecules to enhance their properties. The Boc protecting group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis.

Vergleich Mit ähnlichen Verbindungen

®-1-Boc-piperazine-2-carboxylic acid: The enantiomer of (S)-1-Boc-piperazine-2-carboxylic acid, differing only in the spatial arrangement of atoms.

1-Boc-piperazine: Lacks the carboxylic acid group, used as a protecting group for piperazine.

1-Boc-piperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness: this compound is unique due to its chiral nature and the presence of both a Boc-protected amine and a carboxylic acid group. This combination makes it a versatile intermediate in organic synthesis, particularly in the preparation of chiral compounds and complex molecules.

Biologische Aktivität

(S)-1-Boc-piperazine-2-carboxylic acid, also known as (2S)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is a piperazine derivative characterized by its unique structural and chemical properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as a building block in drug development and its influence on various biological pathways.

- Molecular Formula: C₁₀H₁₈N₂O₄

- Molecular Weight: 230.26 g/mol

- CAS Number: 159532-59-9

- Structural Characteristics: The compound features a piperazine ring substituted with a carboxylic acid and a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in various solvents.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that it may modulate enzyme activities and receptor interactions, which are crucial for numerous physiological processes. The Boc group serves to protect the amine during synthesis and can be removed under acidic conditions, allowing for further functionalization.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it has demonstrated significant inhibitory effects against a range of bacterial strains. The minimal inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as a lead compound in developing new antimicrobial agents .

Case Studies

-

Antibiotic Development:

A study investigated the use of this compound as a precursor in synthesizing novel antibiotics. The derivatives exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. -

Enzyme Inhibition:

Another research focused on the compound's ability to inhibit specific enzymes involved in bacterial metabolism. The results suggested that the compound effectively disrupts metabolic pathways critical for bacterial growth, showcasing its potential in antibiotic formulations. -

Anti-inflammatory Properties:

Preliminary evaluations indicated that this compound could also possess anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production, suggesting a dual role in both antimicrobial and anti-inflammatory applications .

Data Tables

Eigenschaften

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOFEHGMWPHBSF-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.